molecular formula C10H9ClN4O2S B1682503 Sulfachloropyridazine CAS No. 80-32-0

Sulfachloropyridazine

Cat. No. B1682503
CAS RN: 80-32-0
M. Wt: 284.72 g/mol
InChI Key: XOXHILFPRYWFOD-UHFFFAOYSA-N
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Description

Sulfachloropyridazine (SCP) is a sulfonamide antibiotic drug . It is commonly used in poultry farming and has been marketed as Vetisulid for use in cattle, swine, and birds . It is usually used as an antibacterial anti-inflammatory drug, which has been applied in the treatment of acute urinary tract infections in childhood .


Molecular Structure Analysis

Sulfachloropyridazine has a molecular formula of C10H9ClN4O2S and a molar mass of 284.72 g·mol−1 . The molecular structure of SCP has been studied in various solvents, and it has been found that the solubility of SCP varies with the change in hydrogen bond basicity of mixtures when the mole fraction of methanol (or ethanol or isopropanol) increased in all aqueous binary solvent mixtures .


Chemical Reactions Analysis

Sulfachloropyridazine is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . It is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .


Physical And Chemical Properties Analysis

Sulfachloropyridazine is an off-white to light yellow powder . It has a melting point of 186-187°C and a boiling point of 559.7°C at 760 mmHg . The solubility of SCP was found to be influenced by several factors, including the presence of two radical scavengers (tert-butanol and methyl alcohol), dosages of PS, initial pH, anions (H2PO4−, HPO42−, Cl−, HCO3− and NO3−) and natural organic matter .

Scientific Research Applications

Mechanism of Action

Target of Action

Sulfachloropyridazine is a sulfonamide antimicrobial . The primary target of sulfonamides, including Sulfachloropyridazine, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

Sulfachloropyridazine, like other sulfonamides, interferes with the formation of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the bacteria from synthesizing folic acid, a vital component for their growth and reproduction .

Biochemical Pathways

The biochemical pathway primarily affected by Sulfachloropyridazine is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, Sulfachloropyridazine disrupts this pathway, leading to a deficiency of folic acid in the bacteria, which in turn inhibits their growth and reproduction .

Pharmacokinetics

It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with sulfachloropyridazine . For instance, the therapeutic efficacy of Acarbose, Acetohexamide, Albiglutide, and Alogliptin can be increased when used in combination with Sulfachloropyridazine .

Result of Action

The primary result of Sulfachloropyridazine’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, Sulfachloropyridazine prevents bacteria from growing and reproducing, effectively treating bacterial infections .

Action Environment

The action of Sulfachloropyridazine can be influenced by environmental factors. For instance, the degradation of Sulfachloropyridazine can be achieved more efficiently in acidic conditions than in alkaline conditions . Additionally, certain anions, such as H2PO4− and Cl−, can promote the degradation of Sulfachloropyridazine, while others, such as HPO42−, HCO3−, and large dosages of NO3−, can restrain it .

Safety and Hazards

Sulfachloropyridazine may cause an allergic skin reaction . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

The degradation of Sulfachloropyridazine has been studied using an ultraviolet/persulfate (UV-C/PS) advanced oxidation process . This process was found to remove SCP efficiently from groundwater . The degradation mechanism and kinetics were investigated, and it was found that both SO4−˙ and HO˙ contributed to the degradation of SCP, with SO4−˙ playing a major role . This research suggests potential future directions for the removal of SCP from water sources .

properties

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXHILFPRYWFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045265
Record name Sulfachloropyridazine
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Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulfachlorpyridazine

CAS RN

80-32-0
Record name Sulfachlorpyridazine
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Record name Sulfachlorpyridazine [USP:INN:BAN]
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Record name Sulfachlorpyridazine
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Record name sulfachlorpyridazine
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Record name SULFACHLORPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), Sulfachloropyridazine disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []

ANone: The inhibition of folate synthesis by Sulfachloropyridazine leads to a cascade of effects, ultimately halting bacterial growth and proliferation:

  • Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []
  • Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []

ANone: Sulfachloropyridazine has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.

ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of Sulfachloropyridazine and confirm its identity. [, ]

ANone: Yes, research has explored the stability of Sulfachloropyridazine in various environmental matrices, including soil and water. Studies have shown that Sulfachloropyridazine can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]

ANone: Yes, the stability of Sulfachloropyridazine is influenced by pH. Studies indicate that Sulfachloropyridazine degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]

ANone: The provided research does not suggest any inherent catalytic properties of Sulfachloropyridazine. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.

ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of Sulfachloropyridazine, providing insights into its degradation pathways. []

ANone: Research on Sulfachloropyridazine and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]

ANone: Research has explored encapsulating Sulfachloropyridazine within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []

ANone: Yes, the widespread use of Sulfachloropyridazine in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.

ANone: Studies in various animal models, including chickens and pigs, have shown that Sulfachloropyridazine is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]

ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of Sulfachloropyridazine compared to administration in a fasted state. []

ANone: Sulfachloropyridazine has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of Sulfachloropyridazine with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]

ANone: Yes, resistance to Sulfachloropyridazine and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of Sulfachloropyridazine. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of Sulfachloropyridazine. []

ANone: While generally considered safe for use in animals when administered appropriately, Sulfachloropyridazine can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]

ANone: Several analytical methods have been developed for Sulfachloropyridazine detection and quantification, including:

  • High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing Sulfachloropyridazine in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]
  • Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for Sulfachloropyridazine analysis, particularly in complex matrices. []
  • Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify Sulfachloropyridazine based on its binding to a specific antibody. []

ANone: Sulfachloropyridazine, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]

ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading Sulfachloropyridazine in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade Sulfachloropyridazine and its byproducts. []

ANone: Sulfachloropyridazine exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]

ANone: Research has investigated the solubility of Sulfachloropyridazine in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []

ANone: The validation of analytical methods for Sulfachloropyridazine typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]

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